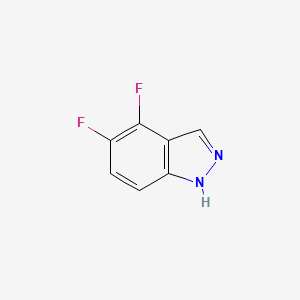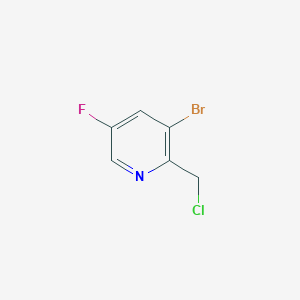
2-Fluoro-3-formyl-6-(trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-formyl-6-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C9H3F4NO It is a derivative of benzonitrile, characterized by the presence of fluoro, formyl, and trifluoromethyl groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-formyl-6-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Formylation: Introduction of a formyl group (-CHO) to the benzene ring.
Trifluoromethylation: Introduction of a trifluoromethyl group (-CF3) to the benzene ring.
Cyanation: Introduction of a cyano group (-CN) to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The fluoro, formyl, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: A wide range of substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Potential use in the development of new drugs due to its unique chemical properties.
Biological Probes: Used in the design of probes for studying biological systems.
Industry:
Material Science: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Agriculture: Potential use in the development of new agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-formyl-6-(trifluoromethyl)benzonitrile depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluoro and trifluoromethyl groups can enhance its binding affinity and selectivity for certain targets. The formyl group can participate in various chemical reactions, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar structure but lacks the formyl group.
3-Fluoro-2-formylbenzonitrile: Similar structure but lacks the trifluoromethyl group.
2-Fluoro-3-formylbenzonitrile: Similar structure but lacks the trifluoromethyl group.
Uniqueness: 2-Fluoro-3-formyl-6-(trifluoromethyl)benzonitrile is unique due to the combination of fluoro, formyl, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H3F4NO |
|---|---|
Molekulargewicht |
217.12 g/mol |
IUPAC-Name |
2-fluoro-3-formyl-6-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H3F4NO/c10-8-5(4-15)1-2-7(6(8)3-14)9(11,12)13/h1-2,4H |
InChI-Schlüssel |
NWYOVYFKIBZCCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C=O)F)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


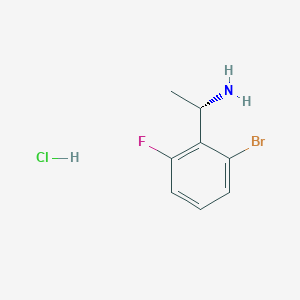
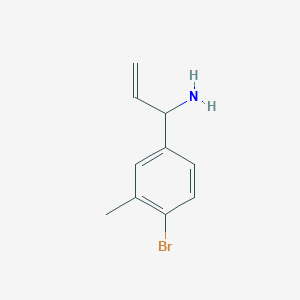
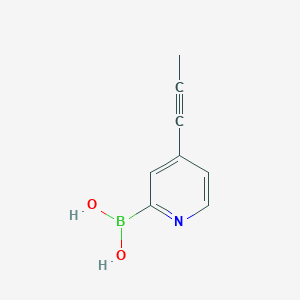
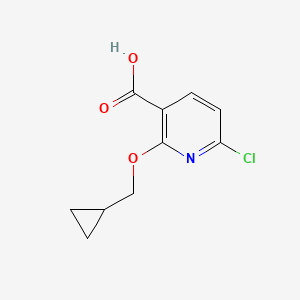
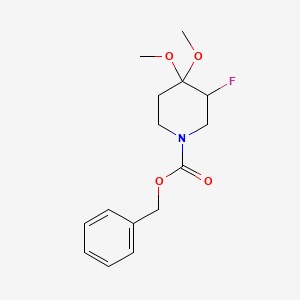
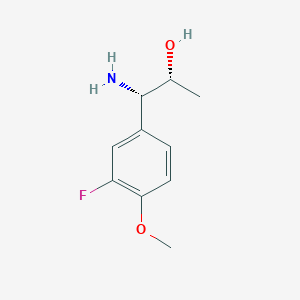
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15235129.png)
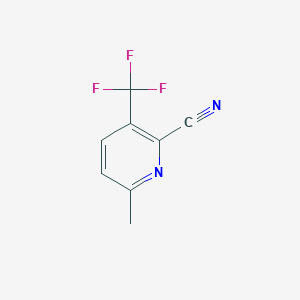
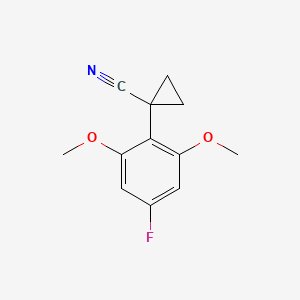
![7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B15235150.png)
![3-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235164.png)
